molecular formula C18H22N2O5 B5468789 3-{[4-(Furan-2-ylcarbonyl)piperazin-1-yl]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid

3-{[4-(Furan-2-ylcarbonyl)piperazin-1-yl]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B5468789
M. Wt: 346.4 g/mol
InChI Key: JEFKNEIGTPZOPI-UHFFFAOYSA-N
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Description

3-{[4-(Furan-2-ylcarbonyl)piperazin-1-yl]carbonyl}bicyclo[221]heptane-2-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure and the presence of a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(Furan-2-ylcarbonyl)piperazin-1-yl]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach is the reaction of a furan-2-ylcarbonyl chloride with piperazine to form the intermediate 4-(furan-2-ylcarbonyl)piperazine. This intermediate is then reacted with bicyclo[2.2.1]heptane-2-carboxylic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(Furan-2-ylcarbonyl)piperazin-1-yl]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dicarboxylic acid derivatives .

Scientific Research Applications

3-{[4-(Furan-2-ylcarbonyl)piperazin-1-yl]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{[4-(Furan-2-ylcarbonyl)piperazin-1-yl]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets. The furan ring and piperazine moiety can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-{[4-(Furan-2-ylcarbonyl)piperazin-1-yl]carbonyl}bicyclo[221]heptane-2-carboxylic acid lies in its combination of a bicyclic structure with a furan ring and piperazine moiety

Properties

IUPAC Name

3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O5/c21-16(13-2-1-9-25-13)19-5-7-20(8-6-19)17(22)14-11-3-4-12(10-11)15(14)18(23)24/h1-2,9,11-12,14-15H,3-8,10H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEFKNEIGTPZOPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C(C2C(=O)O)C(=O)N3CCN(CC3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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